![molecular formula C18H17Cl2N3S2 B2638375 3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione CAS No. 301194-76-3](/img/structure/B2638375.png)

3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

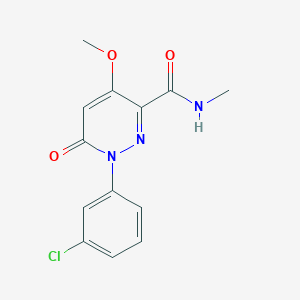

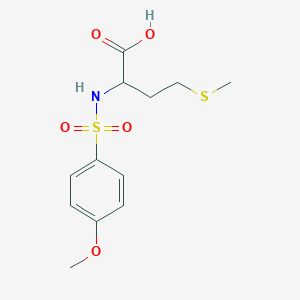

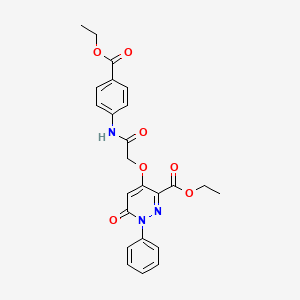

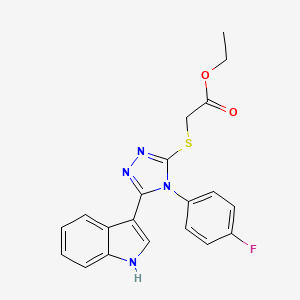

Beschreibung

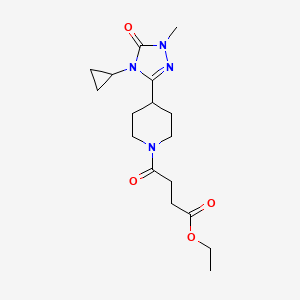

The compound is a benzothiazole derivative, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of suitable precursors under specific conditions. For example, a similar compound, 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, was synthesized and characterized by IR, 1H NMR, 13C NMR, elemental analyses, single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of such compounds is usually determined by techniques such as X-ray diffraction, NMR, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving benzothiazoles depend on the functional groups present in the molecule. They can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and others .Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

- 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors are implicated in the pathophysiology and treatment of anxiety and depression, making them a target for novel drug development. A compound named 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530) has been studied for its potential applications in treating anxiety and mood disorders using Positron emission tomography (PET) and [(11)C][O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) to assess 5-HT(1A) autoreceptor and postsynaptic receptor occupancy. This highlights the relevance of compounds with similar structures in neuropharmacological research and their potential therapeutic applications (Rabiner et al., 2002).

Antimycotic Research

- Compounds with benzothiazole moieties have been studied for their antimycotic properties. For instance, 7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl) ethoxy-methyl]benzo[b]thiophene (sertaconazole) was studied in a randomized parallel double-blind clinical trial for the treatment of Pityriasis versicolor and demonstrated excellent efficacy and safety. The 100% cure rate in patients and the absence of undesirable effects highlight the potential of benzothiazole derivatives in the development of antimycotic therapies (Nasarre et al., 1992).

Psychopharmacological Research

- ST2472, a compound with a piperazinyl moiety, was studied for its antipsychotic potential in the prepulse inhibition (PPI) test. This compound, along with other antipsychotics, was able to antagonize the effects of apomorphine, suggesting its potential in psychopharmacological research and therapy for conditions such as schizophrenia (Lombardo et al., 2009).

Wirkmechanismus

Target of action

Compounds with a piperazine ring, like “3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione”, often interact with various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems .

Mode of action

The compound might bind to its target receptors and modulate their activity, leading to changes in neurotransmitter levels and neuronal signaling .

Biochemical pathways

The compound’s effects on neurotransmitter systems could influence various biochemical pathways involved in mood regulation, cognition, and other brain functions .

Pharmacokinetics

The compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), would determine its bioavailability and duration of action. Its lipophilicity could facilitate its diffusion into cells .

Result of action

The compound’s action on its targets and pathways could lead to changes in neuronal activity and brain function, potentially influencing behavior, mood, cognition, and other physiological processes .

Action environment

Various environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s stability, efficacy, and action .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to inhibition of the enzyme’s activity, affecting nerve impulse transmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, influencing the levels of reactive oxygen species (ROS) and related biomarkers .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in oxidative stress and inflammation, leading to changes in gene expression profiles . The compound’s impact on cellular metabolism includes alterations in the production of ROS and other metabolites, which can affect cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes such as AchE, leading to enzyme inhibition . This binding interaction disrupts the normal catalytic activity of the enzyme, resulting in altered biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has shown potential effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo hydroxylation, dealkylation, and other metabolic transformations, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may interact with membrane transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall distribution and activity within the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Eigenschaften

IUPAC Name |

3-[[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3S2/c19-14-6-5-13(11-15(14)20)22-9-7-21(8-10-22)12-23-16-3-1-2-4-17(16)25-18(23)24/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUNJDVRVWNCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CN2C3=CC=CC=C3SC2=S)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2638294.png)

![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime](/img/structure/B2638295.png)

![N-benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2638299.png)

![5-methyl-7-(4-(2-(methylthio)benzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2638302.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid](/img/structure/B2638303.png)

![[2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2638313.png)